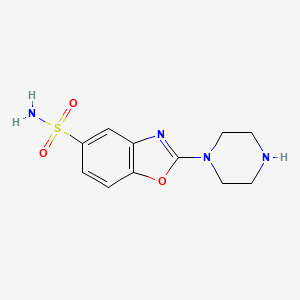

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including enzyme inhibition, and are frequently utilized in synthetic organic chemistry due to their reactivity in various chemical reactions such as 1,4-addition and electrocyclization .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through different methods. One approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which yields N,N-diarylsulfonyl derivatives with a moderate to good yield of 55–76% . Another method is the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at pH 2.0, which provides N-arylsulfonyl-3-arylsulfonyl derivatives with a higher yield of 75–85% . Additionally, a dehydrative synthesis protocol has been reported for the synthesis of N,N-dimethyl-1-propene-1-sulfonamide, which could be related to the synthesis of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, starting from N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1-propene-1-sulfonamide, a compound related to N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, has been analyzed using 1H NMR spectroscopy and mass spectrometry. The NMR spectra revealed that N,N-dimethyl-1-propene-1-sulfonamide exists as a mixture of E- and Z-isomers, with the E-isomer being more stable and predominant . This information can be extrapolated to suggest that the molecular structure of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide may also exhibit isomerism and that its structure could be confirmed by similar analytical techniques.

Chemical Reactions Analysis

Sulfonamides, including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, can participate in various chemical reactions due to their reactivity. For instance, N,N-dimethylformamidines can be synthesized from sulfonamides using the Vilsmeier reagent, which acts as a cleavage activator. This reaction occurs under mild conditions and can achieve good to excellent yields . This type of reactivity indicates that N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide could potentially be used as a precursor in the synthesis of other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the existence of E- and Z-isomers affects the physical properties such as melting points and solubility . The chemical properties, such as reactivity in 1,4-addition and electrocyclization reactions, are also determined by the functional groups present in the sulfonamide compounds . While specific data on the physical and chemical properties of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide are not provided, the properties of related compounds suggest that it would exhibit similar characteristics.

Applications De Recherche Scientifique

Sulfonamide Inhibitors in Therapeutic Development

Sulfonamide compounds, including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for the therapy of bacterial infections caused by microorganisms. Beyond their traditional antibacterial applications, sulfonamides have evolved into versatile medicinal agents with broad therapeutic potentials. They are utilized in diverse roles, including antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. The primary sulfonamide section is crucial in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their importance in developing valuable drugs and drug candidates for conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Applications in Analytical Chemistry

In analytical chemistry, sulfonamides, by extension including N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, have been the focus of various analytical methodologies. Capillary electrophoresis (CE) is highlighted as a new trend in the analysis of pharmaceutical and food industries, with sulfonamides being a key class of compounds examined through this technique. CE offers a sensitive and selective method for analyzing sulfonamides in various matrices, contributing significantly to quality control, environmental monitoring, and clinical diagnostics (Hoff & Kist, 2009).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, partly attributed to their wide use in healthcare and veterinary medicine, has raised concerns regarding their impact on human health and the biosphere. Small amounts of sulfonamides found in the environment, mainly from agricultural activities, can cause changes in microbial populations that might be hazardous to human health. This global health hazard underscores the need for effective administrative measures to mitigate risks associated with environmental sulfonamide contamination (Baran et al., 2011).

Electrochemical Determination

The development of electrochemical methods for the determination of sulfonamides has gained attention due to their quick, low-cost, and high sensitivity characteristics. This approach, applicable to N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide, involves surface modification of electrodes to enhance sensing performance, showcasing the importance of electroanalytical methods in the detection of sulfonamides with significant implications for environmental monitoring and public health (Fu et al., 2020).

Propriétés

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHYCMPNRDNOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649258 |

Source

|

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000958-59-7 |

Source

|

| Record name | N,N-Dimethyl[4,4'-bipiperidine]-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)